molecular formula C20H25N3O2 B12269553 2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one

2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B12269553
M. Wt: 339.4 g/mol
InChI Key: ZIJCNZXKZVXOHI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methoxybenzaldehyde with piperidine to form an intermediate, which is then reacted with methylamine and pyridine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-Methoxyphenyl)-1-{4-[ethyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H25N3O2/c1-22(19-9-5-6-12-21-19)17-10-13-23(14-11-17)20(24)15-16-7-3-4-8-18(16)25-2/h3-9,12,17H,10-11,13-15H2,1-2H3

InChI Key

ZIJCNZXKZVXOHI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)CC2=CC=CC=C2OC)C3=CC=CC=N3

Origin of Product

United States

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